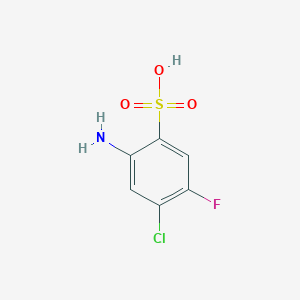

2-Amino-4-chloro-5-fluorophenyl sulfate

Description

2-Amino-4-chloro-5-fluorophenyl sulfate is a sulfate ester derivative characterized by an aromatic ring substituted with amino (position 2), chloro (position 4), and fluoro (position 5) groups. The sulfate group (-OSO₃⁻) is esterified to the phenolic oxygen, enhancing the compound’s polarity and facilitating metabolic excretion. This compound has been identified as a phase II metabolite in dogs and rats, likely originating from the biotransformation of parent molecules such as N-(4-chloro-2-fluoro-5-((1-methyl-2-propynyl)oxy)phenyl)-3,4,5,6-tetrahydrophthalimide . Its sulfate conjugation suggests a role in detoxification pathways, common in xenobiotic metabolism.

Properties

CAS No. |

118428-24-3 |

|---|---|

Molecular Formula |

C6H5ClFNO3S |

Molecular Weight |

225.63 g/mol |

IUPAC Name |

2-amino-4-chloro-5-fluorobenzenesulfonic acid |

InChI |

InChI=1S/C6H5ClFNO3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H,10,11,12) |

InChI Key |

WCTIVPHENLYGJI-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)F)S(=O)(=O)O)N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)S(=O)(=O)O)N |

Synonyms |

2-amino-4-chloro-5-fluorophenyl sulfate ACFPS |

Origin of Product |

United States |

Preparation Methods

Halogenation-Amination-Sulfation Cascade

A three-step cascade derived from chlorinated phenolic intermediates is a plausible pathway. The process begins with the chlorination of 4-fluoroaniline or its derivatives, followed by amination and subsequent sulfation.

Step 1: Chlorination of 4-Fluorophenol

Chlorinating 4-fluorophenol with sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in aqueous medium introduces chlorine at the ortho position relative to the hydroxyl group. This step mirrors the methodology described in U.S. Patent US5053557A, where water acts as a reaction medium to enhance selectivity for 2-chloro-4-fluorophenol. Key parameters include:

-

Temperature : 25–40°C to minimize polychlorination.

-

Solvent : Water or dilute hydrochloric acid.

Step 2: Introduction of the Amino Group

The resultant 2-chloro-4-fluorophenol undergoes amination via nucleophilic aromatic substitution (NAS). Heating with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) at 50–70°C facilitates displacement of the chlorine atom, yielding 2-amino-4-fluorophenol. Patent CN103923019A highlights the critical role of temperature control to suppress byproducts such as 2,4-diamino derivatives.

Step 3: Sulfation of the Phenolic Intermediate

Sulfation is achieved using sulfur trioxide-triethylamine complexes (SO₃·NEt₃) or chlorosulfonic acid (ClSO₃H). The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to prevent over-sulfation. The final product is isolated via neutralization, extraction, and crystallization.

Direct Sulfation of Prefunctionalized Intermediates

An alternative approach involves synthesizing 2-amino-4-chloro-5-fluorophenol prior to sulfation. This method requires precise control over substitution patterns:

Intermediate Synthesis

-

Nitration and Reduction : Nitration of 4-chloro-5-fluorophenol introduces a nitro group at the ortho position, followed by catalytic hydrogenation (H₂/Pd-C) to yield the amino derivative.

-

Regioselective Chlorination : Directed ortho-chlorination using N-chlorosuccinimide (NCS) in acetic acid ensures positional fidelity.

Sulfation Conditions

-

Reagent : Pyridine-SO₃ adduct in dimethylformamide (DMF).

-

Temperature : 25°C for 12 hours.

-

Workup : Precipitation with ice-cwater, filtration, and lyophilization.

Optimization Strategies and Challenges

Regioselectivity in Halogenation and Amination

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Challenges |

|---|---|---|---|---|---|

| Halogenation-Amination-Sulfation | SO₂Cl₂, NH₄OH, SO₃·NEt₃ | 25–70°C, aqueous/organic | 65–75 | 90–95 | Byproduct formation during NAS |

| Direct Sulfation | NCS, Pyridine-SO₃ | 25°C, DMF | 50–60 | 85–90 | Low regioselectivity in chlorination |

| Microwave-Assisted | Triethylamine, NH₃ | 120–140°C, microwave | 70–80 | ≥95 | Equipment dependency |

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-fluorophenyl sulfate undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of electron-withdrawing groups like chloro and fluoro makes the benzene ring less reactive towards electrophilic substitution. the amino group can activate the ring towards certain electrophiles.

Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can facilitate the substitution reactions.

Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of brominated or nitrated derivatives, while nucleophilic substitution can yield substituted amines or nitriles.

Scientific Research Applications

2-Amino-4-chloro-5-fluorophenyl sulfate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-amino-4-chloro-5-fluoro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

6-Amino-4-chlorophenol-2-sulfonic Acid

- Structure: Sulfonic acid (-SO₃H) at position 2, amino at position 6, chloro at position 4.

- Comparison : Unlike the target compound’s sulfate ester, this sulfonic acid derivative is more acidic (pKa ~1–2 vs. ~1–3 for sulfates) and less prone to hydrolysis. Sulfonic acids are often used in dyes and surfactants due to their high stability .

2-(2-Amino-4-chlorophenoxy)-5-chlorobenzenesulfonic Acid

- Structure : Ether-linked aromatic rings with sulfonic acid and chloro groups.

Furosemide (5-(Aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic Acid)

Pharmacologically Active Analogues

[¹⁸F]ACF (2-[(2-Amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethylbenzenmethanamine)

- Structure: Thioether (-S-) linkage instead of sulfate, with dimethylamino and fluorophenyl groups.

- Application : A serotonin transporter (SERT)-targeting PET imaging agent. The thioether group enhances lipophilicity, promoting blood-brain barrier penetration, unlike the polar sulfate ester in the target compound .

Ceftolozane Sulfate

- Structure : Cephalosporin antibiotic with sulfate as a counterion.

- Comparison: The sulfate here stabilizes the drug via ionic interactions, whereas in 2-amino-4-chloro-5-fluorophenyl sulfate, the sulfate is covalently bound, influencing metabolic stability and excretion .

Metabolic Conjugates

5-Amino-2-chloro-4-fluorophenol

- Origin : Formed via dearylation of N-(4-chloro-2-fluoro-5-((1-methyl-2-propynyl)oxy)phenyl)-3,4,5,6-tetrahydrophthalimide.

- Comparison : Lacks the sulfate group, making it less water-soluble. Sulfation of this metabolite would yield the target compound, highlighting the role of sulfotransferases in detoxification .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Solubility (Water) | pKa | Metabolic Pathway |

|---|---|---|---|

| This compound | High | ~1–3 (sulfate) | Phase II conjugation |

| 6-Amino-4-chlorophenol-2-sulfonic acid | Moderate | ~1–2 | Direct excretion |

| [¹⁸F]ACF | Low | ~8.5 (amine) | Hepatic clearance |

| Ceftolozane sulfate | High | ~2.5 (carboxyl) | Renal excretion |

Research Findings

- Metabolic Studies: this compound is identified in dog and rat models as a detoxification product, emphasizing the role of sulfation in reducing xenobiotic toxicity .

- Pharmacological Relevance : Thioether-based analogues like [¹⁸F]ACF demonstrate superior brain uptake due to lipophilicity, whereas sulfate esters are more suited for renal excretion .

- Stability : Sulfate esters are susceptible to enzymatic hydrolysis (e.g., sulfatases), whereas sulfonic acids and sulfonamides exhibit greater metabolic stability .

Q & A

Basic Research Questions

What are the primary metabolic pathways of 2-amino-4-chloro-5-fluorophenyl sulfate in mammalian models?

Methodological Answer:

In rats and dogs, this compound is identified as a major metabolite of 3-chloro-4-fluoroaniline. Key steps include:

- Radiolabeling : Administering 3-chloro-4-fluoro[¹⁴C]aniline orally (e.g., 2.3 mg/kg in rats) to track metabolic fate .

- Urinary Excretion Analysis : Collecting 0–48 h urine and quantifying metabolites via HPLC-MS/MS and ¹⁹F-NMR spectroscopy. In dogs, 83% of the administered dose was excreted as the sulfate conjugate within 48 h .

- Enzymatic Sulfation : Likely mediated by sulfotransferases (SULTs) in the liver or kidneys. Validate using SULT isoform-specific inhibitors in vitro .

How is this compound synthesized for metabolic studies?

Methodological Answer:

Synthesis typically involves:

Precursor Design : Start with 3-chloro-4-fluoroaniline. Radiolabel the parent compound (¹⁴C or ³H) to trace metabolic pathways .

In Vivo Metabolism : Administer the precursor to animal models (e.g., rats, dogs) and isolate the sulfate conjugate from urine using solid-phase extraction (SPE) .

Purification : Employ reverse-phase HPLC with UV/fluorescence detection. Confirm purity via LC-NMR or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

How can researchers resolve discrepancies in urinary excretion rates of this compound across species?

Methodological Answer:

Discrepancies (e.g., 83% excretion in dogs vs. lower rates in rats) may arise from:

- Dosage Differences : Adjust for body surface area or metabolic rate using allometric scaling .

- Species-Specific Metabolism : Compare hepatic SULT expression profiles via Western blot or qPCR .

- Analytical Validation : Use orthogonal methods (e.g., HPLC-ICPMS for sulfur quantification, ¹⁴C radioisotope recovery assays) to confirm detection accuracy .

What methodological challenges arise in detecting sulfate conjugates in complex biological matrices?

Methodological Answer:

Key challenges and solutions include:

How is this compound applied in PET imaging agent development?

Methodological Answer:

Derivatives of this compound serve as precursors for serotonin transporter (SERT) ligands:

Radiochemical Synthesis : React 2-amino-4-chloro-5-fluorophenyl thiol with [¹⁸F]fluoromethylating agents (e.g., [¹⁸F]CH₂F) under basic conditions .

Quality Control :

- Validate radiochemical purity (>95%) via radio-HPLC.

- Confirm binding affinity using autoradiography in SERT-rich brain regions (e.g., rat midbrain) .

In Vivo Validation : Perform kinetic modeling in primates to assess blood-brain barrier penetration and target specificity .

Data Contradiction Analysis

Why do structural analogs of this compound show variable bioactivity in SERT imaging?

Methodological Answer:

Variability arises from:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) influence sulfur nucleophilicity and radiolabeling efficiency. Test analogs with -NO₂ or -CH₃ substitutions .

- Isotope Effects : Compare ¹⁸F vs. ¹¹C labeling efficiency using time-activity curves in PET studies .

- Species Differences : Validate ligand specificity in human SERT-transfected cell lines vs. rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.